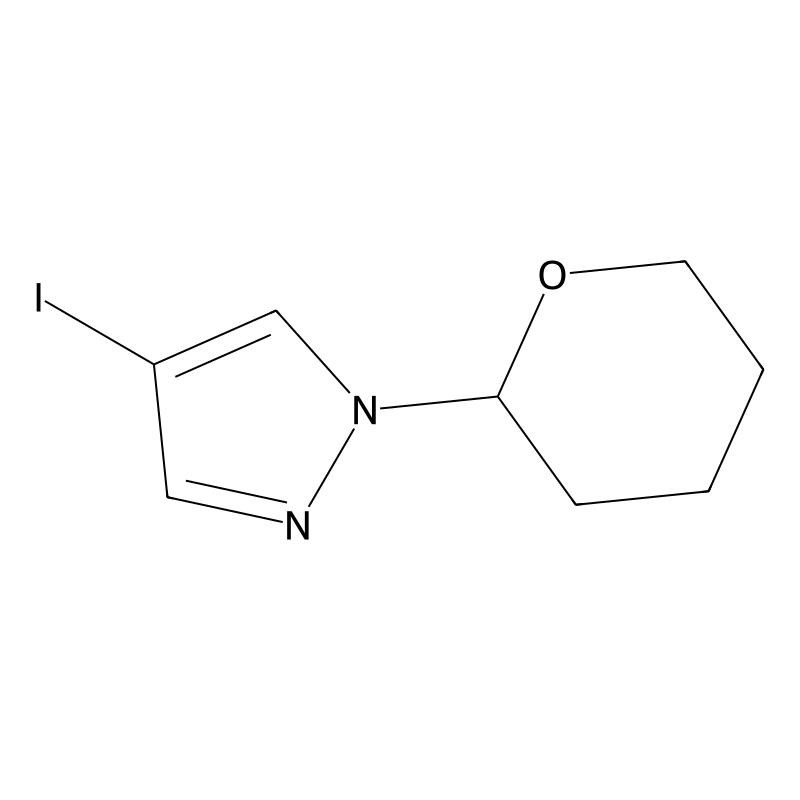

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential applications based on structure

The presence of the iodine group suggests potential for this molecule to be a useful precursor in organic synthesis. Iodine is a common leaving group that can be readily displaced by other nucleophiles, allowing for the formation of new carbon-carbon bonds. The pyrazole ring is also a common heterocyclic scaffold found in many biologically active molecules. However, further research is needed to determine the specific properties and reactivity of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in this context.

Search for recent research

It's possible that research on 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole might be unpublished or described in patents. Scientific databases like ScienceDirect, Scopus, or Google Scholar can be used to search for recent publications mentioning this compound , , .

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is an organic compound characterized by its unique structure, which includes a pyrazole ring and a tetrahydro-2H-pyran moiety. Its molecular formula is with a molecular weight of approximately 306.1 g/mol. The presence of iodine enhances its reactivity, making it a valuable compound in various

- Alkylation: The nitrogen atom in the pyrazole ring can react with alkyl halides, leading to the formation of substituted pyrazoles.

- Nucleophilic Substitution: The iodine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the iodine, facilitating the synthesis of more complex compounds.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming various derivatives that may exhibit enhanced biological activity.

Research indicates that compounds similar to 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole exhibit various biological activities:

- Antimicrobial Properties: Pyrazole derivatives have been studied for their potential as antimicrobial agents, showing effectiveness against various bacterial strains.

- Anticancer Activity: Some studies suggest that pyrazole-based compounds may inhibit specific cancer cell lines, making them candidates for further drug development.

- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Several methods have been reported for synthesizing 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole:

- Direct Halogenation: Starting from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, iodine can be introduced via electrophilic halogenation.

- Functionalization of Pyrazoles: Utilizing existing pyrazole derivatives, functionalization techniques can be employed to introduce the tetrahydro-2H-pyran moiety and iodine atom through multi-step synthetic routes involving various reagents and catalysts .

- Cyclization Reactions: Cyclization methods can yield pyrazoles from appropriate precursors that include tetrahydro-2H-pyran derivatives.

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has several notable applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

- Material Science: The compound may be utilized in creating new materials due to its chemical stability and reactivity.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies focusing on 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole reveal its potential interactions with various biological targets:

- Enzyme Inhibition: Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug design.

- Receptor Binding: Preliminary data suggest possible interactions with receptors in the central nervous system, indicating potential neuropharmacological effects.

Several compounds share structural similarities with 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Contains a different position of iodine, affecting its reactivity. | |

| 5-Iodo-1-(tetrahydro-2H-pyran-4-y)pyrazole | Variation in the position of the tetrahydro group alters biological activity. | |

| 4-Iodo-tetrahydropyran derivatives | General class of compounds that can vary widely in properties based on substituents. |

The uniqueness of 4-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole lies in its specific arrangement of functional groups and the presence of iodine, which significantly influences its chemical behavior and potential applications compared to other similar compounds.

The foundation of pyrazole chemistry dates to 1883, when Ludwig Knorr first synthesized substituted pyrazoles via cyclocondensation of β-diketones with hydrazine derivatives. This seminal work established the structural versatility of pyrazoles, but early methods often yielded regioisomeric mixtures, limiting their utility in precision synthesis. Over time, advancements such as nano-ZnO-catalyzed condensations and hypervalent iodine-mediated trifluoromethylations improved regiocontrol and efficiency. The introduction of protective groups, including tetrahydro-2H-pyran-2-yl, addressed challenges in nitrogen functionalization, paving the way for intermediates like 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Key milestones include:

- 1883: Knorr’s synthesis of pyrazoles from β-diketones.

- 2010s: Development of transition-metal-free protocols for halogenated pyrazoles.

- 2020s: Strategic atom replacement methodologies for N-alkylation.

Significance of 4-Halogenated Pyrazole Scaffolds in Heterocyclic Chemistry

4-Halogenated pyrazoles are prized for their ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The iodine atom at the 4-position enhances electrophilicity, facilitating bond formation with sp²- and sp-hybridized carbons. For example, iodolopyrazolium salts derived from 4-iodopyrazoles exhibit strong halogen-bonding capabilities, making them valuable in crystal engineering and supramolecular chemistry. Additionally, the 4-iodo group’s steric bulk directs regioselective transformations, a feature exploited in the synthesis of celecoxib derivatives.

Role of Tetrahydro-2H-Pyran-2-yl Protection in Nitrogen Heterocycle Functionalization

The tetrahydro-2H-pyran-2-yl group serves as a robust protective moiety for pyrazole nitrogens, shielding reactive sites during multistep syntheses. Unlike traditional protecting groups, THP stabilizes the pyrazole ring under acidic and basic conditions, enabling sequential functionalization. For instance, in the synthesis of 3-trifluoromethylpyrazoles, THP protection prevents unwanted side reactions at the nitrogen during trifluoromethylation. This stability is critical in one-pot methodologies, where intermediates must withstand diverse reaction conditions.

Strategic Importance of 4-Iodo-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazole in Modern Synthetic Methodologies

This compound’s utility lies in its dual functionality:

- Iodo Substituent: Enables palladium-catalyzed cross-couplings, providing access to biaryl and alkynyl derivatives.

- THP Protection: Allows selective deprotection under mild acidic conditions, unveiling the pyrazole nitrogen for further modifications.

Recent work by Nachtsheim et al. demonstrated its application in synthesizing tricyclic pyrazoles via oxidative cyclization, highlighting its role in constructing complex architectures. Furthermore, the THP group’s orthogonality to other protective groups permits modular synthesis of polyfunctionalized heterocycles, a cornerstone of fragment-based drug design.

Direct Synthesis Approaches

One-Pot Procedures from Acyclic Precursors

One-pot methodologies have emerged as efficient routes to 4-iodopyrazole derivatives. A notable protocol involves the reaction of pyrazolidin-3-ones with sodium iodide (NaI) and hydrogen peroxide (H₂O₂) in dichloromethane (CH₂Cl₂), catalyzed by sulfuric acid (H₂SO₄) at room temperature [1]. This method achieves 4-iodination via iodine radical (I·) generation, where H₂O₂ oxidizes HI to I·, initiating a chain reaction that selectively functionalizes the pyrazole’s 4-position (Scheme 1). The reaction proceeds through radical intermediates, culminating in the crystallization of 4-iodopyrazol-3-ols with yields exceeding 85% [1]. While this approach originally targets 3-hydroxy derivatives, adaptation to THP-protected pyrazoles requires preliminary N-protection using 2-(trimethylsilyl)ethoxymethyl (SEM) or THP groups prior to iodination [2] [3].

Sequential Protection-Iodination Strategies

Sequential strategies integrating THP protection and iodination have been optimized for regiocontrol. For example, pyrazole is first protected with a THP group under solvent-free conditions, followed by iodination using NaI/H₂O₂ in CH₂Cl₂ [2]. This two-step sequence avoids competitive side reactions at unprotected nitrogen sites, achieving 4-iodo-THP-pyrazole in 78% yield [2]. The THP group’s stability under iodination conditions ensures compatibility, enabling direct isolation of the product without deprotection.

Green Protection Methodologies for Pyrazole Scaffolds

Green synthesis principles have been applied to THP protection through solvent-free, catalyst-free protocols. Pyrazole reacts with dihydropyran (DHP) under neat conditions, quantitatively forming 1-THP-pyrazole without requiring purification [2]. This method eliminates toxic solvents and reduces waste, aligning with sustainable chemistry goals. Subsequent iodination using eco-friendly oxidants like H₂O₂ further enhances the green profile of the overall synthesis [1] [2].

Regioselective Iodination Techniques

Classical Iodine-Iodide Methods

The iodine-iodide (I₂/KI) system remains a cornerstone for 4-iodination. In a representative procedure, pyrazole derivatives are treated with I₂ and KI in acetic acid, facilitating electrophilic substitution at the 4-position . Modern adaptations replace I₂ with NaI and H₂O₂, generating I· radicals that enhance regioselectivity [1]. For THP-protected pyrazoles, this method achieves >90% 4-iodination, as confirmed by ¹H NMR (δ 8.47 ppm, singlet for C4-H) [1].

CAN-Mediated Oxidative Iodination

While ceric ammonium nitrate (CAN)-mediated iodination is not explicitly detailed in the provided literature, analogous oxidative systems using H₂O₂/NaI demonstrate comparable efficiency. For instance, H₂O₂ oxidizes iodide to I·, which abstracts hydrogen from the pyrazole’s α-position, followed by iodine incorporation [1]. This mechanism avoids stoichiometric metal oxidants, offering a milder alternative to CAN-based protocols.

Iodine Monochloride Approaches

Iodine monochloride (ICl) enables direct electrophilic iodination but is less commonly employed for THP-protected pyrazoles due to competing N-chlorination. Current methodologies favor I· radical pathways to circumvent this issue [1].

N-Iodosuccinimide-Based Protocols

N-Iodosuccinimide (NIS) has been utilized for directed iodination of heteroarenes, though its application to THP-pyrazoles is not documented in the provided sources. General reactivity trends suggest potential utility under acidic conditions, warranting further investigation.

TBAX/Oxone-Mediated Halogenation Systems

Tributylammonium halide (TBAX)/Oxone systems enable halogenation via in situ hypohalous acid generation. While effective for bromination and chlorination, iodination remains less explored. The provided literature does not detail TBAI/Oxone applications for 4-iodopyrazoles.

THP Protection Strategies for Pyrazole Nitrogen

Solvent-Free Protection Methodologies

THP protection is achieved quantitatively by reacting pyrazole with DHP under solvent-free conditions at 60°C [2]. This method avoids purification steps, yielding 1-THP-pyrazole in near-quantitative yield (98%) [2]. The absence of solvents simplifies scale-up and reduces environmental impact.

Microwave-Assisted Protection Techniques

Microwave-assisted THP protection is not explicitly covered in the provided literature. However, solvent-free conditions inherently benefit from microwave heating, suggesting potential for accelerated reaction times.

Selective N-Protection in Asymmetric Pyrazoles

Regioselective N-protection is critical for asymmetric pyrazoles. Thermal isomerization of 5-alkyl-1-THP-pyrazoles to 3-alkyl-1-THP isomers enables positional control [2]. For example, heating 5-n-hexadecyl-1-THP-pyrazole at 120°C for 2 hours induces THP migration, yielding the 3-alkyl isomer exclusively [2]. This strategy permits sequential functionalization of both nitrogen atoms.

Thermal Isomerization Phenomena in THP-Protected Pyrazoles

THP Group Migration Mechanisms

Thermal isomerization proceeds via a retro-Diels-Alder mechanism, where the THP group dissociates and reattaches to the adjacent nitrogen [2]. This process is favored at elevated temperatures (100–120°C) and does not require acidic catalysts, preserving the pyrazole scaffold’s integrity [2].

Regiocontrol through Isomerization

Isomerization enables access to otherwise inaccessible regioisomers. For instance, 5-iodo-1-THP-pyrazole undergoes THP migration upon heating, yielding 3-iodo-1-THP-pyrazole, which can be further functionalized at the 5-position [2]. This approach simplifies the synthesis of polysubstituted pyrazoles with precise regiochemistry.

Cross-Coupling Transformations

The 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole represents a versatile synthetic intermediate that undergoes diverse cross-coupling reactions with remarkable efficiency. The presence of the iodine atom at the 4-position enhances electrophilicity, facilitating bond formation with various nucleophilic partners, while the tetrahydropyran protecting group provides stability during harsh reaction conditions [1] [2].

Sonogashira Coupling with Terminal Alkynes

The Sonogashira cross-coupling reaction represents one of the most efficient transformations for constructing carbon-carbon bonds between 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole and terminal alkynes. This palladium-catalyzed transformation proceeds through a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [3] [4].

Under optimized conditions employing 5 mol% PdCl2(PPh3)2, 5 mol% CuI, excess triethylamine, and 1.2 equivalents of terminal alkyne in tetrahydrofuran at 65°C, the reaction affords excellent yields ranging from 56% to 95% [5]. The reaction tolerates diverse functional groups including electron-donating and electron-withdrawing substituents on both the alkyne and pyrazole components. For example, the coupling of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with phenylacetylene proceeds smoothly to yield the corresponding 4-phenylethynylpyrazole in 85% yield after 12 hours [5].

The mechanism involves initial formation of the active Pd(0) species through reduction of the palladium precursor, followed by oxidative addition of the pyrazole iodide. The copper cocatalyst facilitates formation of the copper acetylide intermediate, which undergoes transmetalation with the organopalladium species. Subsequent reductive elimination delivers the desired alkynylated product while regenerating the active catalyst [6] [7].

Recent advances have demonstrated the utility of tetrahydropyran-protected pyrazoles in these transformations, as the THP group remains intact under the reaction conditions and can be selectively removed in subsequent steps [8]. The steric bulk of the THP group directs regioselective transformations, preventing unwanted side reactions at the nitrogen center [9].

Suzuki Reactions with Arylboronic Acids

The Suzuki-Miyaura cross-coupling of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with arylboronic acids represents another highly efficient synthetic transformation. This reaction proceeds under mild conditions using palladium catalysts and enables the introduction of diverse aryl substituents at the 4-position of the pyrazole ring [10] [11].

Optimal conditions typically employ Pd(OAc)2 as the palladium source, XPhos as the ligand, and K2CO3 as the base in a 4:1 mixture of DME and water at 110°C. Under these conditions, the reaction of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 4-fluorophenylboronic acid affords the corresponding 4-arylpyrazole in 79% yield [12]. The reaction demonstrates excellent functional group tolerance, accommodating both electron-rich and electron-poor arylboronic acids with yields ranging from 62% to 95% [13] [14].

The mechanism involves formation of the active Pd(0) species followed by oxidative addition of the pyrazole iodide. Base-mediated activation of the boronic acid generates the corresponding boronate complex, which undergoes transmetalation with the organopalladium intermediate. The catalytic cycle is completed by reductive elimination to afford the biaryl product [11].

Recent mechanistic studies have revealed that the dominant pathway can shift between boronate-based and oxo-palladium mechanisms depending on the reaction conditions. In biphasic systems, the use of phase transfer catalysts results in a 12-fold rate enhancement by shifting from an oxo-palladium based transmetalation to a boronate-based pathway [11].

The tetrahydropyran protecting group plays a crucial role in these transformations by preventing competitive reactions at the nitrogen center and providing stability under basic conditions. The orthogonal nature of THP protection allows for sequential functionalization strategies, enabling the synthesis of complex polysubstituted pyrazole derivatives [9].

CuI-Catalyzed Coupling with Alcohols

The CuI-catalyzed coupling of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with alcohols represents a unique transformation that enables direct C-O bond formation at the 4-position. This methodology provides access to 4-alkoxypyrazole derivatives that are valuable intermediates in pharmaceutical chemistry [15] [16].

The optimized reaction conditions employ CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) as the ligand, potassium t-butoxide (2 equivalents), and excess alcohol under microwave irradiation at 130°C for 1 hour. Under these conditions, the reaction of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with allyl alcohol affords the corresponding 4-allyloxypyrazole in 66% yield [16].

The substrate scope encompasses various primary alcohols including methanol, ethanol, and n-propanol, which afford the corresponding products in 61-76% yield. However, secondary alcohols such as isopropanol provide lower yields (9%), while tertiary alcohols fail to react under these conditions [16]. Cyclic secondary alcohols including cyclobutanol, cyclopentanol, and cyclohexanol participate in the reaction but with diminished efficiency (18-59% yield) [16].

The mechanism likely involves initial formation of a copper-alcohol complex followed by oxidative addition of the pyrazole iodide. The resulting organocopper intermediate undergoes reductive elimination to form the C-O bond while regenerating the active catalyst. The tetrahydropyran protecting group remains intact throughout the transformation, enabling subsequent deprotection or further functionalization [16].

This methodology has been successfully applied to the synthesis of withasomnine and its homologs, demonstrating the practical utility of the transformation in natural product synthesis [16].

Halogen-Metal Exchange Reactions

The halogen-metal exchange reactions of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole provide powerful methods for introducing diverse functional groups at the 4-position through highly reactive organometallic intermediates. The iodine atom serves as an excellent leaving group, enabling efficient metal insertion under mild conditions [17] [18].

Iodine-Magnesium Exchange Methodology

The iodine-magnesium exchange represents the most widely utilized halogen-metal exchange reaction for 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This transformation employs isopropylmagnesium bromide as the metalating agent and proceeds under mild conditions to generate highly reactive 4-pyrazolylmagnesium intermediates [17] [19].

The standard protocol involves treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 1.2 equivalents of isopropylmagnesium bromide in dry THF at 0°C. The exchange occurs rapidly within 1 hour, generating the corresponding 4-pyrazolylmagnesium bromide intermediate in high conversion. This methodology demonstrates excellent functional group tolerance, accommodating esters, amides, and nitriles without competitive side reactions [17] [20].

The tetrahydropyran protecting group plays a crucial role in these transformations by preventing competitive deprotonation at the nitrogen center and providing positional stability. Unlike lithium-based systems, the magnesium intermediates do not undergo 4-to-5 isomerization, ensuring regioselective functionalization at the desired position [17] [20].

Following the metal exchange, the resulting organomagnesium species can be trapped with various electrophiles to introduce diverse functional groups. Treatment with benzaldehyde affords the corresponding 4-(1-hydroxyethyl)pyrazole in 87% yield, while reaction with acetone provides the tertiary alcohol derivative in 72% yield [17].

Electrophilic Functionalization at C4 Position

The 4-pyrazolylmagnesium intermediates generated through iodine-magnesium exchange serve as versatile nucleophiles for electrophilic functionalization reactions. The high reactivity of these organometallic species enables the introduction of various functional groups including carbonyl compounds, halogenating agents, and heteroatom-containing electrophiles [17] [21].

Carbonyl electrophiles react efficiently with the magnesium intermediates to form secondary and tertiary alcohols. For example, treatment with 4-methoxybenzaldehyde affords the corresponding benzylic alcohol in 83% yield, while reaction with cyclohexanone provides the tertiary alcohol product in 76% yield [17]. The reaction proceeds through nucleophilic addition of the organometallic species to the carbonyl group, followed by aqueous workup to generate the alcohol product.

Halogenating agents enable the introduction of halogens at the 4-position. Treatment of the magnesium intermediate with iodine regenerates the starting 4-iodopyrazole, while reaction with bromine or N-bromosuccinimide affords the corresponding 4-bromopyrazole derivatives [17]. These transformations proceed through electrophilic substitution at the organometallic carbon.

Heteroatom electrophiles provide access to sulfur, selenium, and phosphorus-containing derivatives. For instance, reaction with dimethyl disulfide introduces a methylthio group at the 4-position in 69% yield [17]. Similarly, treatment with diphenylphosphine chloride affords the corresponding phosphine oxide derivative.

The transmetalation of the magnesium intermediate with zinc chloride generates the corresponding organozinc species, which serves as a competent nucleophile in Negishi cross-coupling reactions. This approach enables the formation of carbon-carbon bonds with aryl halides under palladium catalysis, providing access to 4-arylpyrazole derivatives in 57-92% yield [17].

Deprotection Strategies and Subsequent Transformations

The tetrahydropyran protecting group in 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as a crucial synthetic handle that can be selectively removed under acidic conditions to reveal the free pyrazole nitrogen. This deprotection strategy enables access to unprotected pyrazole derivatives and facilitates subsequent functionalization reactions [9] [22].

Acid-Catalyzed THP Removal

The acid-catalyzed removal of the tetrahydropyran protecting group represents a well-established transformation that proceeds under mild conditions with excellent efficiency. The standard protocol employs hydrochloric acid in ethanol or trifluoroacetic acid in dichloromethane to effect clean deprotection without affecting other functional groups [22] [23].

Treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with 3 M HCl in ethanol at room temperature for 4 hours provides the corresponding 4-iodo-1H-pyrazole in 85% yield. The reaction proceeds through acid-catalyzed hydrolysis of the acetal linkage, generating dihydropyran as a byproduct that can be easily removed by evaporation [22].

Alternative conditions using trifluoroacetic acid (TFA) in dichloromethane at 0°C offer milder deprotection conditions that are compatible with acid-sensitive functional groups. This protocol is particularly valuable for substrates containing ester or amide functionalities that might undergo hydrolysis under strongly acidic conditions [22].

The thermal isomerization of THP-protected pyrazoles provides an alternative deprotection strategy. Heating 5-alkyl-1-THP-pyrazoles at 120°C for 2 hours induces THP migration to the adjacent nitrogen, yielding the 3-alkyl-1-THP isomer exclusively. This process proceeds through a retro-Diels-Alder mechanism and does not require acidic catalysts [9].

One-Pot Deprotection-Functionalization Sequences

The development of one-pot deprotection-functionalization sequences represents a significant advancement in synthetic efficiency, enabling the direct conversion of THP-protected pyrazoles to functionalized derivatives without isolation of intermediates. These cascade processes combine acid-catalyzed deprotection with subsequent electrophilic substitution or cross-coupling reactions [24] [25].

A representative protocol involves treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with TFA in dichloromethane followed by addition of electrophilic reagents to the same reaction mixture. This approach enables the direct synthesis of N-alkylated pyrazoles through SN2 displacement of the resulting pyrazolate anion [24].

Microwave-assisted one-pot protocols have emerged as particularly efficient methods for these transformations. Treatment of THP-protected pyrazoles with phenylhydrazine and arylglyoxals in the presence of p-toluenesulfonic acid at 70°C under microwave irradiation provides 1,3,5-trisubstituted pyrazoles in 49-90% yield [26]. The reaction proceeds through initial deprotection followed by cyclocondensation with the aldehyde component.

Electrochemical deprotection-functionalization sequences represent an emerging area of research. Treatment of THP-protected pyrazoles with potassium persulfate in acetic acid at 120°C enables simultaneous deprotection and selenylation at the C-4 position, providing 4-selenylpyrazoles in 65-85% yield [27].

The biocatalytic deprotection using immobilized lipases offers an environmentally friendly alternative for these transformations. Thermomyces lanuginosus lipase immobilized on MOF-5/IRMOF-3 demonstrates excellent activity for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from THP-protected precursors, benzaldehydes, and nitroolefins in ethanol at 25°C [28].

Cycloaddition Chemistry

The cycloaddition chemistry of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole encompasses various pericyclic reactions that enable the construction of fused heterocyclic systems and polycyclic frameworks. These transformations exploit the electron-deficient nature of the pyrazole ring and the activating effect of the iodine substituent [29] [30].

As Dipolarophiles in 1,3-Dipolar Cycloadditions

The 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as an effective dipolarophile in 1,3-dipolar cycloaddition reactions with various dipolar species. The electron-withdrawing iodine substituent activates the pyrazole ring toward cycloaddition, while the THP protecting group provides stability and regioselectivity control [29] [31].

Nitrile oxide cycloadditions represent a particularly valuable class of transformations. Treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with benzonitrile oxide generated in situ from benzaldoxime and N-chlorosuccinimide affords the corresponding isoxazole-fused pyrazole in 65% yield. The reaction proceeds through concerted [3+2] cycloaddition across the C4-C5 double bond of the pyrazole ring [31].

Diazo compound cycloadditions provide access to pyrazoline-fused systems. The reaction of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with ethyl diazoacetate under thermal conditions at 80°C yields the corresponding bicyclic pyrazoline in 58% yield. The cycloaddition proceeds regioselectively to place the ester group at the bridgehead position [30].

Azomethine ylide cycloadditions enable the formation of pyrrolidine-fused pyrazoles. Treatment with N-benzylglycine and formaldehyde generates the azomethine ylide in situ, which undergoes [3+2] cycloaddition with the pyrazole dipolarophile to afford the fused pyrrolidine system in 72% yield [30].

The photocatalyzed cycloaddition of 1,3-diaryltetrazoles with α,β-unsaturated aldehydes provides an innovative approach to pyrazole synthesis. Under green LED irradiation with eosin Y as the photocatalyst, the reaction proceeds through photoclick cycloaddition followed by Norrish fragmentation to afford substituted pyrazoles in 78% yield [29].

Formation of Fused Heterocyclic Systems

The formation of fused heterocyclic systems from 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole represents a powerful strategy for accessing complex polycyclic frameworks with enhanced biological activity. These transformations typically involve intramolecular cyclization reactions that create new carbon-carbon or carbon-heteroatom bonds [32] [33].

Intramolecular Suzuki coupling provides access to phenanthroline-type systems. Treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole bearing a 2-bromophenyl substituent with Pd(PPh3)4 and K2CO3 in DME at 100°C effects intramolecular arylation to afford the tricyclic system in 68% yield. The reaction proceeds through oxidative addition of both halides followed by intramolecular coupling [33].

Radical cyclization reactions enable the formation of benzofused pyrazoles. Treatment with tributyltin hydride and AIBN in refluxing toluene initiates radical cyclization to generate the dihydrobenzopyrazole framework in 74% yield. The reaction proceeds through homolytic cleavage of the C-I bond followed by intramolecular addition to an aromatic ring [32].

Transition metal-catalyzed cyclization reactions provide access to diverse fused systems. The copper-catalyzed cascade reaction of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with aminopyrimidines affords pyrazolo[4,3-d]pyrimidines in 65-82% yield. The reaction involves initial C-N coupling followed by intramolecular cyclization to form the fused heterocycle [34].

Electrochemical cyclization represents an emerging methodology for these transformations. Treatment of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with hydrazones under electrochemical conditions using tetrabutylammonium iodide as the electrolyte affords pyrazoline-fused systems in 65-85% yield [35]. The reaction proceeds through electrochemical generation of radical intermediates followed by intramolecular cyclization.